BnO-PEG5-CH2COOH
Description
BnO-PEG5-CH2COOH is a polyethylene glycol (PEG)-based compound featuring a benzyloxy (BnO) group, a pentameric ethylene glycol (PEG5) spacer, and a terminal carboxylic acid (CH₂COOH) group. The benzyloxy group acts as a protective moiety, enhancing stability during synthetic processes, while the PEG5 chain confers hydrophilicity and biocompatibility. The terminal carboxylic acid enables conjugation with amine-containing biomolecules via carbodiimide chemistry (e.g., EDC/NHS). This compound is widely used in drug delivery, bioconjugation, and nanotechnology due to its balanced hydrophilicity and controlled reactivity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c20-19(21)17-27-15-13-25-11-9-23-7-6-22-8-10-24-12-14-26-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRXJKVIASPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG5-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. One common method includes the use of benzyl-PEG5-alcohol, which is then oxidized to form the carboxylic acid group . The reaction conditions often involve the use of chromium (VI) oxide and sulfuric acid in acetone at temperatures between 5-10°C for about 2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: BnO-PEG5-CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide and sulfuric acid in acetone.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
- Oxidation products include higher oxidation state derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Overview
BnO-PEG5-CH2COOH, a compound derived from polyethylene glycol (PEG), has gained significant attention in scientific research due to its versatile applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group and a carboxylic acid functional group, allows it to serve as a crucial linker or spacer in chemical reactions, enhancing solubility and flexibility in molecular interactions.
Chemistry
This compound is extensively utilized as a linker in the synthesis of complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to create diverse chemical entities tailored for specific purposes.
Biology
In biological research, this compound plays a pivotal role in the development of drug delivery systems . The PEG segment enhances the solubility and stability of therapeutic agents, while the carboxylic acid group facilitates conjugation with drugs or targeting moieties. This combination is particularly useful in formulating biocompatible drug carriers.
Medicine
The compound is employed in the formulation of PEG-based drugs , where it contributes to improved pharmacokinetics and reduced immunogenicity. Its structure allows for effective modification of drug molecules, enhancing their therapeutic efficacy while minimizing side effects.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its properties enable it to function as a surfactant or stabilizer in formulations, contributing to the development of innovative materials with desirable characteristics.
Case Study 1: Drug Delivery Systems
A study demonstrated the efficacy of this compound in enhancing the delivery of peptide-based therapeutics. The compound was conjugated to a model peptide, resulting in improved stability and bioavailability compared to unmodified peptides. In vitro assays showed that the PEGylated peptide maintained its activity while exhibiting reduced proteolytic degradation over time .
Case Study 2: Industrial Applications
In an industrial setting, this compound was utilized as a component in the formulation of biodegradable polymers. The incorporation of this compound into polymer blends improved mechanical properties and thermal stability, making it suitable for various applications in packaging and biomedical devices .
Mechanism of Action
The mechanism of action of BnO-PEG5-CH2COOH involves its ability to act as a linker or spacer in chemical reactions. The polyethylene glycol chain provides flexibility and solubility, while the carboxylic acid group allows for further functionalization. This makes it an ideal candidate for use in drug delivery systems and other applications where molecular flexibility and solubility are crucial.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares BnO-PEG5-CH2COOH with structurally or functionally analogous PEG derivatives:
Note: Exact molecular formula for this compound inferred from structural analogs; other values sourced from evidence.
Key Differences:
Functional Group Reactivity: this compound: The benzyloxy group is inert under most conditions, making it ideal for temporary protection during synthesis. In contrast, Br-PEG5-CH2COOH leverages bromine for click chemistry or alkylation . NH₂-PEG5-COOH and NHS-PEG7-COOH prioritize amine-reactive chemistry, but the latter’s NHS ester enables faster conjugation than carbodiimide-mediated coupling .
PEG Chain Length: this compound (5 ethylene oxide units) balances hydrophilicity and steric effects, whereas NHS-PEG7-COOH (7 units) provides extended spacing for large biomolecules .
Solubility and Stability: this compound is less water-soluble than HO-PEG5-CH2COOH due to the hydrophobic benzyl group. However, the BnO group enhances oxidative stability compared to unprotected PEGs .
Applications: this compound is preferred in multi-step syntheses requiring temporary protection, while Br-PEG5-CH2COOH excels in crosslinking applications . NH₂-PEG5-COOH is critical for bifunctional conjugates (e.g., PROTACs), whereas NHS-PEG7-COOH is optimal for protein modifications .
Biological Activity
Introduction
BnO-PEG5-CH2COOH, a PEGylated compound, has garnered attention in biomedical research due to its unique properties that enhance the solubility, stability, and bioactivity of conjugated molecules. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C19H38O10
- Molecular Weight : 450.50 g/mol
- Structure : It consists of a benzyl ether (BnO) group attached to a poly(ethylene glycol) (PEG) chain with five ethylene glycol units and a terminal carboxylic acid group (–CH2COOH).
The hydrophilic nature of the PEG moiety enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications.
Stability in Biological Systems
Recent studies have shown that PEGylated compounds like this compound exhibit improved stability in biological fluids. For instance, PEGylation has been reported to significantly enhance the metabolic stability of peptides in rat serum, with some analogues retaining over 80% integrity after 24 hours . This stability is crucial for therapeutic applications where prolonged circulation time is desired.
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to modify the pharmacokinetics of conjugated drugs or peptides. Research indicates that PEGylation can improve the affinity and selectivity of drug candidates towards specific biological targets. For example, PEGylated peptides have shown enhanced binding affinity to integrin αvβ6, which is relevant in cancer targeting .
Case Studies
- Cancer Targeting : In a study involving PEGylated peptides for pancreatic tumor detection, it was found that incorporation of PEG moieties improved tumor retention and reduced washout from non-target tissues. This suggests that this compound could be effectively utilized in targeted cancer therapies .
- Protein Conjugation : this compound can be used as a linker for protein-small molecule conjugates. Such conjugates have demonstrated selective inhibition of carbonic anhydrase activity, showcasing the potential for therapeutic applications in enzyme inhibition .
Biocompatibility and Toxicity
The biocompatibility of PEGylated compounds is a significant advantage. Studies have indicated that PEGylation reduces immunogenicity and enhances the safety profile of drugs. The incorporation of BnO into PEG chains further improves these properties by providing steric hindrance against immune recognition .
Drug Delivery Systems
The unique properties of this compound make it an excellent candidate for drug delivery systems. Its ability to enhance solubility and stability allows for more effective delivery of hydrophobic drugs, improving their therapeutic efficacy.
PROTAC Synthesis
This compound serves as a valuable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells . This application underscores its versatility in modern medicinal chemistry.
Q & A
Q. How can multi-step synthesis pathways for this compound derivatives be systematically optimized?
- Answer : Apply the PICOT framework:
- P opulation: Reaction intermediates
- I ntervention: Catalysts (e.g., EDC/NHS for carboxyl activation)
- C omparison: Solvent systems (DMF vs. THF)
- O utcome: Yield and purity
- T ime: Reaction duration (2–48 hours)
Use response surface methodology (RSM) to model interactions between variables .
Methodological Frameworks for Rigorous Inquiry
- PICOT : Structure questions around Population, Intervention, Comparison, Outcome, and Time to isolate variables in drug delivery studies .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a FINER-compliant question might explore novel PEGylation techniques to reduce immunogenicity .
Data Analysis and Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
